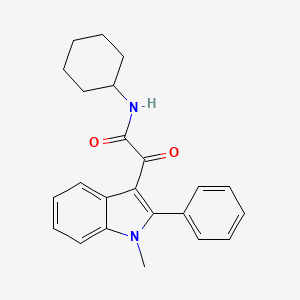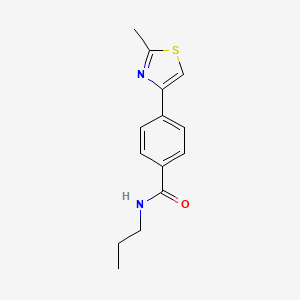![molecular formula C18H14Cl2FN3O2S B11195715 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B11195715.png)
2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, dichlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2,5-dichloroaniline with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the thiazolidinone ring. Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: 2-fluoroaniline in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-chlorophenyl)acetamide
- 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(2,5-Dichlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom’s electronegativity can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in its applications .
Properties
Molecular Formula |
C18H14Cl2FN3O2S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[2-(2,5-dichlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2FN3O2S/c1-24-17(26)15(9-16(25)22-13-5-3-2-4-12(13)21)27-18(24)23-14-8-10(19)6-7-11(14)20/h2-8,15H,9H2,1H3,(H,22,25) |
InChI Key |
IZGWGEJMTILDKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=C(C=CC(=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11195634.png)
![4-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11195638.png)

![N-(3-Chloro-4-methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195665.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11195668.png)
![4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]piperidine-4-carbonyl}morpholine](/img/structure/B11195681.png)

![N-(4-ethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11195685.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11195694.png)
![Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate](/img/structure/B11195703.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone](/img/structure/B11195706.png)
![6-(furan-2-yl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195709.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11195712.png)
![2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11195714.png)
